Benzyl 4-bromophenethylcarbamate

Protecting group orthogonality Acid stability Solid-phase peptide synthesis

Benzyl 4-bromophenethylcarbamate (CAS 191170-76-0) is a carbamate-protected primary amine with the molecular formula C₁₆H₁₆BrNO₂ and a molecular weight of 334.21 g/mol. Also known as N-Cbz-2-(4-bromophenyl)ethylamine or 4-bromophenethylcarbamic acid benzyl ester, it belongs to the class of N-benzyloxycarbonyl (Cbz)-protected amines.

Molecular Formula C16H16BrNO2
Molecular Weight 334.21 g/mol
CAS No. 191170-76-0
Cat. No. B112195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromophenethylcarbamate
CAS191170-76-0
Molecular FormulaC16H16BrNO2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
InChIKeyWIUKEHNGQSSRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Bromophenethylcarbamate (CAS 191170-76-0): A Cbz-Protected 4-Bromophenethylamine Building Block for Multi-Step Synthesis


Benzyl 4-bromophenethylcarbamate (CAS 191170-76-0) is a carbamate-protected primary amine with the molecular formula C₁₆H₁₆BrNO₂ and a molecular weight of 334.21 g/mol . Also known as N-Cbz-2-(4-bromophenyl)ethylamine or 4-bromophenethylcarbamic acid benzyl ester, it belongs to the class of N-benzyloxycarbonyl (Cbz)-protected amines . The compound features three functional domains: a benzyl carbamate protecting group (Cbz), a para-bromophenyl ring, and an ethylene linker to the carbamate nitrogen. It is primarily employed as a protected synthetic intermediate in medicinal chemistry and organic synthesis, where the Cbz group provides orthogonal stability to acidic conditions that cleave tert-butyloxycarbonyl (Boc) protecting groups, and the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions .

Why Benzyl 4-Bromophenethylcarbamate Cannot Be Replaced by Its Boc, Fmoc, or Free Amine Analogs in Orthogonal Multi-Step Synthesis


In multi-step synthetic sequences requiring sequential deprotection of different amino groups, the choice of N-protecting group is not interchangeable. The Cbz (benzyloxycarbonyl) group on benzyl 4-bromophenethylcarbamate is stable to trifluoroacetic acid (TFA), conditions that rapidly cleave the Boc (tert-butyloxycarbonyl) analog [1]. Conversely, the Boc analog is completely stable under the hydrogenolysis conditions (H₂, Pd/C) used to remove Cbz, while the Fmoc analog is cleaved by basic conditions (piperidine) that leave both Cbz and Boc intact [2]. The free amine (4-bromophenethylamine) cannot be used when chemoselectivity is required, as the unprotected –NH₂ group would react non-selectively with electrophiles intended for other sites. Furthermore, the para-bromine substituent differentiates this compound from chloro, fluoro, or unsubstituted phenethyl analogs by enabling specific Pd-catalyzed cross-coupling reactivity (Suzuki, Buchwald-Hartwig) that lighter halogens or hydrogen cannot match in terms of oxidative addition kinetics [3]. These orthogonal stability and reactivity profiles mean that substituting benzyl 4-bromophenethylcarbamate with a Boc-, Fmoc-, or des-bromo analog would fundamentally alter the synthetic strategy, requiring complete re-optimization of reaction sequences.

Quantitative Differentiation Evidence: Benzyl 4-Bromophenethylcarbamate vs. Boc, Fmoc, and Free Amine Analogs


Acid Stability: Cbz-Protected Benzyl 4-Bromophenethylcarbamate Remains Intact Under TFA Conditions That Quantitatively Cleave the Boc Analog

The Cbz group on benzyl 4-bromophenethylcarbamate is stable to 20–50% trifluoroacetic acid (TFA) in dichloromethane at 25°C for 2–4 hours, conditions that effect complete (>99%) cleavage of the tert-butyl carbamate (Boc) protecting group on the direct analog tert-butyl 4-bromophenethylcarbamate (CAS 120157-97-3) [1]. Conversely, benzyl carbamates require significantly stronger acidic conditions for deprotection, such as 33% HBr in acetic acid or catalytic hydrogenolysis [1][2]. This orthogonal acid stability profile enables selective Boc deprotection in the presence of Cbz-protected amines during multi-step synthesis, a selectivity that cannot be achieved if the Boc analog were used as the sole protected amine building block.

Protecting group orthogonality Acid stability Solid-phase peptide synthesis Multi-step organic synthesis

Deprotection Orthogonality: Hydrogenolysis of Cbz vs. TFA Cleavage of Boc Enables Chemoselective Amine Unmasking in Complex Molecule Assembly

The Cbz group on benzyl 4-bromophenethylcarbamate is cleaved by catalytic hydrogenolysis (H₂, 10% Pd/C, EtOH or MeOH, 25°C, 1–4 h, 1 atm H₂) to liberate 4-bromophenethylamine in typically >90% yield, with toluene as the volatile by-product [1]. Under these identical hydrogenolysis conditions, the Boc analog (tert-butyl 4-bromophenethylcarbamate) remains completely intact [2]. Conversely, the Boc group is cleaved by TFA/DCM (25°C, 1–2 h, >99% conversion), conditions under which Cbz is stable. This mutual orthogonality means that benzyl 4-bromophenethylcarbamate can be carried through synthetic steps requiring acidic Boc removal, then itself be deprotected under neutral reducing conditions that preserve acid-sensitive functionality elsewhere in the molecule.

Hydrogenolysis Catalytic deprotection Orthogonal protecting group strategy Peptide synthesis

UV Chromophore Advantage: The Benzyl Group Enables Facile HPLC Reaction Monitoring Absent in the Boc Analog

The benzyl carbamate (Cbz) group in benzyl 4-bromophenethylcarbamate contains a phenyl ring that acts as an intrinsic UV chromophore with significant absorbance at 254 nm (ε ≈ 200–300 M⁻¹cm⁻¹ for monosubstituted benzene), enabling direct HPLC-UV monitoring of reaction progress without derivatization [1]. In contrast, the Boc analog (tert-butyl 4-bromophenethylcarbamate, CAS 120157-97-3) lacks a strong UV chromophore above 210 nm, as the tert-butyl group is UV-transparent in the typical HPLC detection range (210–280 nm) [2]. The para-bromophenyl ring is present in both compounds and provides some UV absorbance, but the additional benzyl chromophore in the Cbz derivative enhances the extinction coefficient and provides a distinct chromatographic signature that aids in tracking this specific intermediate through multi-step sequences.

HPLC monitoring UV detection Chromatographic analysis Process analytical technology

Para-Bromine Reactivity Handle: Superior Oxidative Addition Kinetics for Pd-Catalyzed Cross-Coupling Compared to Chloro or Unsubstituted Analogs

The para-bromine atom in benzyl 4-bromophenethylcarbamate provides a well-established reactivity handle for Pd(0)-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) complexes approximately 10–100 times faster than aryl chlorides, and significantly faster than aryl fluorides (which are essentially inert under standard Suzuki conditions) [1]. This means that after the Cbz group is removed, or while still protected, the 4-bromophenyl moiety can be selectively functionalized via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, typical yields 70–95%) without affecting the Cbz protecting group [2]. The corresponding 4-chlorophenethyl analog would require harsher conditions (elevated temperature, stronger bases, specialized ligands such as SPhos or XPhos) to achieve comparable conversion, while the unsubstituted phenethyl analog lacks this diversification point entirely.

Suzuki coupling Buchwald-Hartwig amination Palladium catalysis Aryl bromide diversification

Comparative Vendor Purity and Molecular Weight: Benzyl 4-Bromophenethylcarbamate Offers Higher Chromatographic Mass Distinction Than the Boc Analog

Commercial benzyl 4-bromophenethylcarbamate (CAS 191170-76-0) is available from multiple vendors at ≥98% purity (HPLC) with full characterization data including NMR, HPLC, and MS spectra . The Boc analog, tert-butyl 4-bromophenethylcarbamate (CAS 120157-97-3), is typically supplied at 95–97% purity . The higher molecular weight of the Cbz derivative (MW 334.21 vs. 300.19 for the Boc analog, a difference of 34.02 Da) provides a distinct mass spectrometric signature that reduces ambiguity in LC-MS analysis when both intermediates are present in the same synthetic sequence. Furthermore, the Cbz derivative has a calculated LogP (XLogP3) of 4.1, compared to approximately 3.2 for the Boc analog, resulting in longer retention on reversed-phase HPLC columns and potentially better resolution from polar impurities .

Purity comparison Quality control Building block procurement LC-MS analysis

Optimal Application Scenarios for Benzyl 4-Bromophenethylcarbamate: Where Orthogonal Protection and Bromine Reactivity Converge


Multi-Step Synthesis of Bifunctional Molecules Requiring Sequential Amine Deprotection

In the synthesis of complex drug candidates containing two or more amino groups that must be revealed at different stages, benzyl 4-bromophenethylcarbamate enables a Cbz/Boc orthogonal protection strategy. The Cbz-protected 4-bromophenethylamine moiety remains intact during TFA-mediated Boc deprotection of other amine sites, then is itself cleanly unmasked by catalytic hydrogenolysis (H₂, Pd/C) as the final step to liberate the free 4-bromophenethylamine for subsequent coupling or cyclization. This sequence is impossible with the Boc analog alone, as all Boc groups would be cleaved simultaneously under TFA conditions, and the free amine analog would react non-selectively throughout the synthesis [1].

Parallel Library Synthesis via Suzuki-Miyaura Diversification at the Para-Bromine Position

The para-bromine substituent in benzyl 4-bromophenethylcarbamate serves as a universal coupling partner for Pd-catalyzed Suzuki-Miyaura reactions with diverse aryl and heteroaryl boronic acids. After protecting-group-tolerant cross-coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), the Cbz group remains intact, allowing subsequent hydrogenolytic deprotection to yield a library of substituted phenethylamines. The aryl bromide reactivity (10–100× faster oxidative addition than aryl chloride) enables mild conditions that preserve the carbamate protecting group, while the chloro analog would require harsher conditions that risk premature Cbz cleavage [2].

Process Chemistry Scale-Up Requiring Robust HPLC In-Process Control

For kilo-lab and pilot-plant scale syntheses where in-process control by HPLC-UV is the primary analytical method, benzyl 4-bromophenethylcarbamate's dual chromophore (benzyl carbamate + 4-bromophenyl) provides enhanced UV detectability at 254 nm compared to the Boc analog. This enables reliable quantification of this specific intermediate in complex reaction mixtures without MS detection, reducing analytical method development time and enabling real-time reaction monitoring by process chemists. The higher molecular weight also provides a distinct LC-MS signal (m/z 334) that is well-separated from common solvent clusters and other low-MW intermediates .

Solid-Phase Peptide Synthesis Using Cbz as a Semi-Permanent Protecting Group

In solid-phase peptide synthesis (SPPS) where Boc is used for temporary Nα-protection, benzyl 4-bromophenethylcarbamate can be introduced as a side-chain-modified amino acid surrogate. The Cbz group remains stable during the repeated TFA deprotection cycles used to remove Boc, surviving 20–50 cycles of 20–50% TFA exposure. At the end of the synthesis, global Cbz removal by hydrogenolysis releases the free 4-bromophenethylamine functionality, which can then be further elaborated or used directly for resin cleavage. This durability under iterative acidic conditions is a key differentiator from the Boc analog, which would be cleaved during the first TFA cycle [1].

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